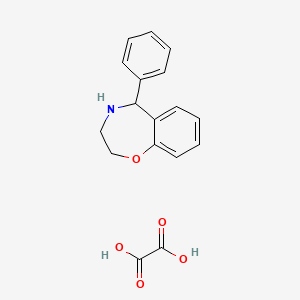

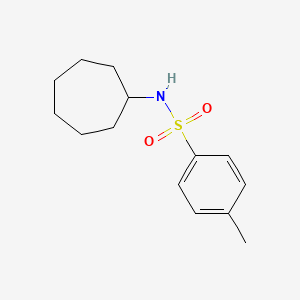

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido . This compound has been studied for its potential anti-tumor activity .

Synthesis Analysis

The synthesis of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been established based on spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis

The chemical reactions involving 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine include its conversion to the corresponding N-amino derivatives .Scientific Research Applications

Cholesterol Biosynthesis Inhibition

Research on derivatives of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has shown promising results in inhibiting squalene synthase, an enzyme critical for cholesterol biosynthesis. Studies have identified specific derivatives that exhibit potent inhibitory activity against squalene synthase, leading to a reduction in cholesterol levels in hepatic cells. For instance, a study demonstrated that a particular derivative significantly reduced plasma cholesterol levels in animal models, highlighting its potential as a cholesterol-lowering agent (Takashi Miki et al., 2002).

Synthesis and Structural Studies

The synthesis and structural reevaluation of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have contributed to a deeper understanding of their chemical properties and potential applications. For example, the transformation of specific precursors into these derivatives under various conditions has been documented, offering insights into new synthetic pathways and the possibility of creating novel compounds with unique biological activities (K. Ackerman et al., 1972).

Dopaminergic Activity

Some derivatives of 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine have shown potential in influencing dopaminergic activity, indicating their possible use in treating disorders associated with dopamine dysfunction. Research has explored these compounds' effects on renal blood flow and resistance, with findings suggesting their role as dopamine receptor agonists. This dopaminergic activity could have implications for developing new therapies for conditions such as Parkinson's disease and hypertension (F. R. Pfeiffer et al., 1982).

Angiotensin Converting Enzyme Inhibition

The exploration of 1-benzazepin-2-one derivatives, structurally related to 5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, has yielded compounds with significant inhibitory effects on the angiotensin-converting enzyme (ACE). These findings have implications for the treatment of hypertension and cardiovascular diseases, as ACE inhibitors are a cornerstone in managing these conditions. The structure-activity relationship studies of these compounds provide valuable information for designing more effective ACE inhibitors (J. Stanton et al., 1985).

properties

IUPAC Name |

oxalic acid;5-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO.C2H2O4/c1-2-6-12(7-3-1)15-13-8-4-5-9-14(13)17-11-10-16-15;3-1(4)2(5)6/h1-9,15-16H,10-11H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAOQWFMNUBKMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C(N1)C3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; oxalic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2564310.png)

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2564311.png)

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2564313.png)

![N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2564316.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)

![ethyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2564324.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[2.5]octane-6-carboxylic acid](/img/structure/B2564326.png)

![2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2564331.png)

![4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2564333.png)